molecular formula C9H12N2O2 B8561943 Benzenecarboximidamide, monoacetate CAS No. 71492-07-4

Benzenecarboximidamide, monoacetate

Cat. No.: B8561943
CAS No.: 71492-07-4
M. Wt: 180.20 g/mol
InChI Key: XKDBKBMAWNBNRE-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, monoacetate is an organic compound with the formula C7H8N2·C2H4O2. It is a derivative of benzamidine, which is known for its role as a reversible competitive inhibitor of trypsin and other serine proteases . This compound is often used in biochemical research and pharmaceutical applications due to its ability to inhibit proteolytic enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenecarboximidamide, monoacetate can be synthesized through the reaction of benzamidine with acetic acid. The process typically involves the following steps:

Industrial Production Methods: Industrial production of benzamidine acetate involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Benzenecarboximidamide, monoacetate undergoes various chemical reactions, including:

    Oxidation: Benzamidine can be oxidized to form benzamidine derivatives.

    Reduction: Reduction reactions can convert benzamidine acetate to other amine derivatives.

    Substitution: this compound can participate in substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation Products: Benzamidine derivatives with various functional groups.

    Reduction Products: Amine derivatives of benzamidine.

    Substitution Products: Benzamidine compounds with different substituents.

Mechanism of Action

Benzenecarboximidamide, monoacetate exerts its effects by inhibiting serine proteases, such as trypsin. The mechanism involves the binding of benzamidine to the active site of the enzyme, preventing substrate access and subsequent catalysis . This inhibition is reversible and competitive, meaning that it can be overcome by increasing substrate concentration.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

CAS No.

71492-07-4

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

acetic acid;benzenecarboximidamide

InChI

InChI=1S/C7H8N2.C2H4O2/c8-7(9)6-4-2-1-3-5-6;1-2(3)4/h1-5H,(H3,8,9);1H3,(H,3,4)

InChI Key

XKDBKBMAWNBNRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C(=N)N

Origin of Product

United States

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